molecular formula C16H13NO2 B13349457 N-Ethyl-5-ethynyl-8-formyl-1-naphthamide

N-Ethyl-5-ethynyl-8-formyl-1-naphthamide

Cat. No.: B13349457
M. Wt: 251.28 g/mol
InChI Key: ZDYDQYXYPILBQP-UHFFFAOYSA-N
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Description

N-Ethyl-5-ethynyl-8-formyl-1-naphthamide is a derivative of 1,8-naphthalimide, a class of compounds known for their fluorescent properties. These compounds have been widely used in various fields such as biological imaging, chemical sensing, and materials science due to their high stability and diverse fluorescence characteristics .

Preparation Methods

Chemical Reactions Analysis

N-Ethyl-5-ethynyl-8-formyl-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of N-Ethyl-5-ethynyl-8-formyl-1-naphthamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to cellular components, such as DNA, and emits fluorescence upon excitation. This fluorescence can be used to track the compound’s location and interactions within cells. The binding to DNA and other biomolecules can also induce specific biological effects, such as inhibition of cellular processes or induction of cell death in cancer cells .

Comparison with Similar Compounds

N-Ethyl-5-ethynyl-8-formyl-1-naphthamide is unique among its peers due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Similar compounds include:

This compound stands out due to its unique combination of substituents, which enhance its solubility, stability, and fluorescence properties, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

N-ethyl-5-ethynyl-8-formylnaphthalene-1-carboxamide

InChI

InChI=1S/C16H13NO2/c1-3-11-8-9-12(10-18)15-13(11)6-5-7-14(15)16(19)17-4-2/h1,5-10H,4H2,2H3,(H,17,19)

InChI Key

ZDYDQYXYPILBQP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC2=C(C=CC(=C21)C=O)C#C

Origin of Product

United States

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